4-[4-(Acetyloxymethyl)phenyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxymethyl)phenyl]benzoic acid typically involves the esterification of 4-hydroxymethylbenzoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Acetyloxymethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxymethylbenzoic acid and acetic acid.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Hydrolysis: 4-Hydroxymethylbenzoic acid and acetic acid.
Oxidation: Terephthalic acid derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[4-(Acetyloxymethyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form ester linkages that can be hydrolyzed in biological environments.
Mechanism of Action
The mechanism of action of 4-[4-(Acetyloxymethyl)phenyl]benzoic acid primarily involves its ester group, which can undergo hydrolysis to release the active hydroxymethylbenzoic acid. This hydrolysis reaction is catalyzed by esterases in biological systems. The released hydroxymethylbenzoic acid can then participate in various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylbenzoic acid: Lacks the acetyloxymethyl group and is more prone to oxidation.
Terephthalic acid: Contains two carboxylic acid groups instead of the ester group.
4-Methylbenzoic acid: Has a methyl group instead of the acetyloxymethyl group.
Uniqueness
4-[4-(Acetyloxymethyl)phenyl]benzoic acid is unique due to its acetyloxymethyl group, which imparts distinct chemical reactivity and potential for hydrolysis. This makes it particularly useful in applications where controlled release of the hydroxymethylbenzoic acid is desired .
Properties
IUPAC Name |
4-[4-(acetyloxymethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEKAUWFECPKNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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